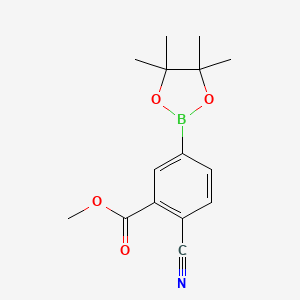![molecular formula C11H19NO2 B13646702 Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13646702.png)
Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate: is a bicyclic compound with a tert-butyl ester functional group. This compound is known for its unique structural features, which include a nitrogen atom incorporated into a bicyclic framework. It is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that are useful in various chemical reactions .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its stability and reactivity make it a valuable tool in biochemical assays .
Medicine: Its bicyclic structure is similar to that of many bioactive molecules, making it a useful scaffold for drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The bicyclic structure allows for specific interactions with target molecules, leading to changes in their function .
Comparaison Avec Des Composés Similaires
- Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
- Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Uniqueness: Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C11H19NO2 |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-8-4-5-9(12)7-6-8/h8-9H,4-7H2,1-3H3 |
Clé InChI |
XRWOTBAFKAGTRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCC1CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


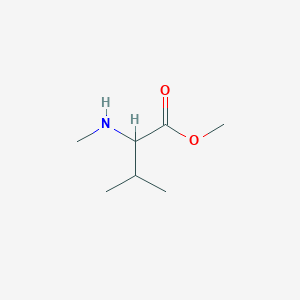
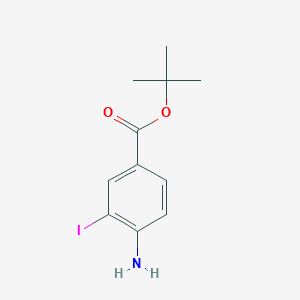
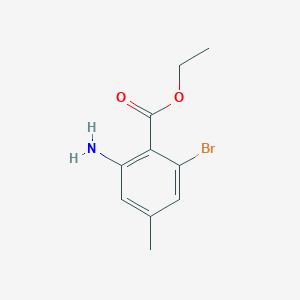
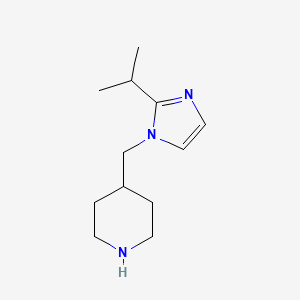
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13646658.png)
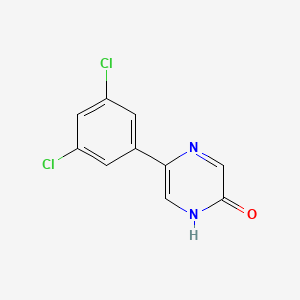
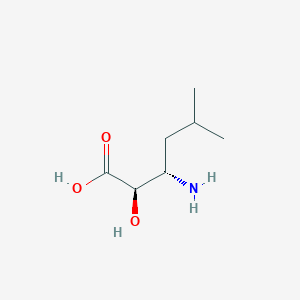
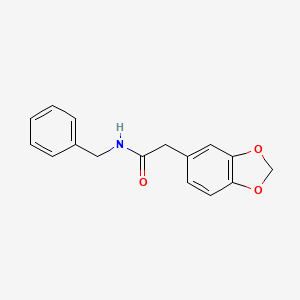
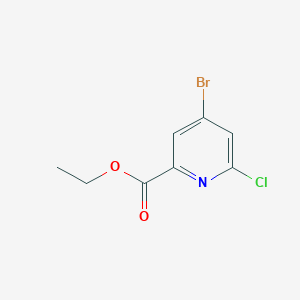
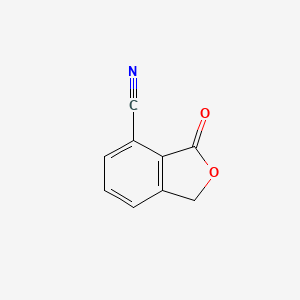
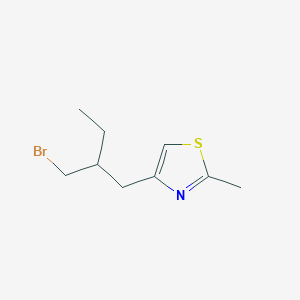
![2-{4-[3-Fluoro-2-(2-Methoxyphenyl)-1h-Indol-5-Yl] Piperidin-1-Yl}-N-Methylethanamine](/img/structure/B13646677.png)

